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Compound of Interest

Compound Name: Cediranib Maleate

Cat. No.: B1668775 Get Quote

An In-depth Technical Guide to Cediranib
Maleate
Introduction: Cediranib Maleate, also known by its code name AZD2171, is a potent, orally

administered small-molecule inhibitor of vascular endothelial growth factor (VEGF) receptor

tyrosine kinases.[1][2][3] It is the maleate salt of cediranib, an indole ether quinazoline

derivative developed for its antineoplastic activities.[1][4] Cediranib competes with adenosine

triphosphate (ATP) to bind to and inhibit all three VEGFRs (VEGFR-1, -2, and -3), thereby

blocking VEGF-mediated signaling pathways essential for angiogenesis, the formation of new

blood vessels required for tumor growth and survival.[1][3] Its efficacy has been evaluated in

numerous clinical trials for various solid tumors, including ovarian cancer, lung cancer, and

glioblastoma.[5][6][7]

Molecular Structure and Chemical Properties
The fundamental chemical and physical properties of Cediranib Maleate are summarized

below. This data is critical for researchers in drug formulation, pharmacology, and medicinal

chemistry.
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Property Value Reference(s)

IUPAC Name

(2Z)-but-2-enedioic acid;4-[(4-

fluoro-2-methyl-1H-indol-5-

yl)oxy]-6-methoxy-7-[3-

(pyrrolidin-1-

yl)propoxy]quinazoline

[4][8]

Synonyms AZD2171 Maleate, Recentin™ [1][9][10]

CAS Number 857036-77-2 [4][8][11]

Chemical Formula C₂₉H₃₁FN₄O₇ [4][8][9]

Molecular Weight 566.59 g/mol [4][8][12]

Appearance White to off-white solid powder [9][12]

Melting Point 198.3-200.08 °C [9][12]

Solubility

Water: Insoluble or sparingly

soluble (2.0 mg/mL) DMSO: ≥

45 mg/mL

[9][12][13]

InChI Key
JRMGHBVACUJCRP-

BTJKTKAUSA-N
[8][9]

SMILES

CC1=CC2=C(N1)C=CC(=C2F)

OC3=NC=NC4=CC(=C(C=C43

)OC)OCCCN5CCCC5.C(=C\C(

=O)O)\C(=O)O

[4]

Mechanism of Action and Signaling Pathways
Cediranib exerts its anti-tumor effects primarily by inhibiting angiogenesis. It is a highly potent,

ATP-competitive inhibitor of the tyrosine kinase activity of all three VEGF receptors.[1][14] The

binding of VEGF ligands to their receptors on endothelial cells triggers receptor dimerization

and autophosphorylation, initiating a cascade of downstream signaling. These pathways,

including the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, promote endothelial cell

proliferation, migration, survival, and vascular permeability.[15]
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Cediranib's inhibition of VEGFR phosphorylation blocks these downstream signals, leading to

the suppression of new blood vessel formation, which in turn starves tumors of essential

nutrients and oxygen.[2][3] In addition to its potent activity against VEGFRs, Cediranib also

demonstrates inhibitory effects on other tyrosine kinases, including platelet-derived growth

factor receptor (PDGFR) and c-Kit, which can also contribute to its overall anti-cancer activity.

[6][14]
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Cediranib inhibits VEGFR autophosphorylation, blocking downstream signaling.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative protocols for assessing the activity of Cediranib Maleate.

1. In Vitro Kinase Inhibition Assay This assay quantifies the ability of Cediranib to inhibit the

enzymatic activity of specific receptor tyrosine kinases.

Objective: To determine the IC₅₀ value of Cediranib against VEGFR-2 (KDR), VEGFR-1 (Flt-

1), VEGFR-3 (Flt-4), c-Kit, and PDGFR.[14]

Materials: Recombinant human kinase enzymes, appropriate peptide substrates, ATP (at or

just below Kₘ concentration), Cediranib stock solution (e.g., 10 mM in DMSO), assay buffer,

96-well plates, and an ELISA plate reader.[14]

Methodology:

Prepare serial dilutions of Cediranib in DMSO and then dilute into the assay buffer.

In a 96-well plate, add the kinase enzyme, the peptide substrate, and the diluted Cediranib

or vehicle control (DMSO).

Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 25-

30°C) for a specified time (e.g., 30-60 minutes).

Stop the reaction using an appropriate stop solution.

Quantify the amount of phosphorylated substrate using a specific antibody in an ELISA

format.

Measure absorbance using a plate reader.

Calculate the percent inhibition for each Cediranib concentration relative to the vehicle

control.

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve. Cediranib

has shown IC₅₀ values of <1 nM for VEGFR-2, 5 nM for VEGFR-1, and ≤3 nM for VEGFR-

3.[9][13]
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2. In Vitro Cell Proliferation Assay This experiment assesses the effect of Cediranib on the

proliferation of cancer cells.

Objective: To evaluate the anti-proliferative effect of Cediranib on a non-small-cell lung

cancer cell line (A549).[15]

Materials: A549 cells, complete culture medium (e.g., DMEM with 10% FBS), 96-well cell

culture plates, Cediranib stock solution, and a cell viability reagent (e.g., CCK-8).[15]

Methodology:

Seed A549 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and

allow them to adhere overnight.

Treat the cells with various concentrations of Cediranib (e.g., 0, 3, 6, 9 µM) for a specified

duration (e.g., 48 hours).[15]

After the incubation period, add the CCK-8 reagent to each well and incubate for 1-4 hours

according to the manufacturer's instructions.

Measure the absorbance at 450 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control and determine the

concentration of Cediranib that inhibits cell growth by 50% (GI₅₀).

3. In Vivo Tumor Xenograft Study This protocol evaluates the anti-tumor efficacy of Cediranib in

a living organism.

Objective: To assess the effect of orally administered Cediranib on the growth of human

tumor xenografts in immunodeficient mice.[6][13]

Materials: Immunodeficient mice (e.g., nude mice), human tumor cells (e.g., NCI-H526),

Matrigel (optional), Cediranib formulation for oral gavage (e.g., suspended in Tween 80),

calipers, and animal scales.[13][16]

Methodology:

Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
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Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize

the mice into treatment and control groups.

Administer Cediranib (e.g., ≥1.5 mg/kg) or vehicle control to the respective groups via oral

gavage once daily.[13]

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

(e.g., Volume = (length × width²)/2).

Monitor animal body weight and overall health as indicators of toxicity.

Continue treatment for a predetermined period or until tumors in the control group reach a

specified endpoint size.

At the end of the study, euthanize the animals and excise the tumors for further analysis

(e.g., histology, biomarker assessment).

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical in vivo efficacy study of

Cediranib.
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Workflow for a preclinical in vivo xenograft study of Cediranib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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